2-O-acetyl-1-O-hexadecyl-sn-glycero-3-phosphocholine is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine betaine which has hexadecyl as the alkyl group. PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis. It has a role as a beta-adrenergic antagonist, an antihypertensive agent, a bronchoconstrictor agent, a hematologic agent and a vasodilator agent. Platelet Activating Factor is a phosphatidylcholine derivative that modulates inflammation, vascular permeability, allergic responses and the functions of leukocytes and platelets. A phospholipid derivative formed by PLATELETS; BASOPHILS; NEUTROPHILS; MONOCYTES; and MACROPHAGES. It is a potent platelet aggregating agent and inducer of systemic anaphylactic symptoms, including HYPOTENSION; THROMBOCYTOPENIA; NEUTROPENIA; and BRONCHOCONSTRICTION.
Synthesis Analysis
a) De Novo Biosynthesis: This pathway involves the sequential action of several enzymes, with DTT-insensitive cholinephosphotransferase (PAF-CPT) being the main regulatory enzyme [].
Stimuli: Inflammatory stimuli, such as IL-1α, can increase acetyltransferase activity, leading to increased PAF content [].
Inhibitors: Anti-inflammatory drugs, such as nitrogen mustard and dexamethasone, can inhibit PAF biosynthesis in human keratinocytes [].
Chemicals: Calcium ionophore A23187 (Io) stimulates the production of PAF by keratinocytes in a time- and dose-dependent manner [].
Molecular Structure Analysis
The presence of these specific structural elements is crucial for its biological activity [].
Chemical Reactions Analysis
Hydrolysis: PAF is rapidly inactivated by PAF acetylhydrolase (PAF-AH), which hydrolyzes the acetyl ester at the sn-2 position, converting it to the inactive metabolite, lyso-PAF [, ].
Oxidation: PAF is susceptible to oxidation, leading to the formation of biologically active oxidized phospholipids [].
Mechanism of Action
PAF exerts its biological effects by binding to a specific G protein-coupled receptor, known as the PAF receptor (PAFR) [].
Increase in intracellular calcium ion concentration ([Ca2+]i) [].
Activation of protein kinases, such as PKA, PKC, and PTK [].
Applications
a) Immunology and Inflammation:
Allergic Conjunctivitis: PAF contributes to the pathogenesis of allergic conjunctivitis. It increases conjunctival vascular permeability and is rapidly degraded in tear fluid by PAF-AH [].
Colitis: In experimental colitis models, PAF synthesis is increased, and its inhibition using ketotifen reduces mucosal damage and the generation of other inflammatory mediators [].
Acute Lung Injury: PAF plays a significant role in acute lung injury induced by IL-1. PAF receptor antagonists can mitigate lung leak and oxidative stress caused by neutrophils [].
b) Cardiovascular Research:
Hypertension: PAF can induce both acute and chronic pulmonary hypertension in animal models [, ].
Endotoxemic Shock: PAF contributes to the circulatory disturbances observed in endotoxin-induced shock. PAF antagonists, such as BN 52021, SRI 63-675, and TCV-309, show promise in improving hemodynamics in these models [, , ].
c) Reproductive Biology:
Embryonic Development: PAF may act as an embryonic autocrine growth factor, influencing in-vitro development and implantation rates in mice [].
Pregnancy Maintenance: Embryo-derived PAF appears to play a role in the establishment of pregnancy by modulating maternal prostaglandin secretion and action [].
Related Compounds
Lyso-platelet activating factor (lyso-PAF)
Compound Description: Lyso-PAF is the inactive metabolite of PAF. It is formed when PAF is hydrolyzed by the enzyme PAF acetylhydrolase (PAF-AH). []
Relevance: Lyso-PAF is structurally similar to PAF but lacks the acetyl group at the sn-2 position, making it biologically inactive. The presence of lyso-PAF in tear fluid from guinea pigs with allergic conjunctivitis suggests rapid PAF hydrolysis by PAF-AH, highlighting a potential regulatory mechanism against PAF's pro-inflammatory effects. []
1-alkyl-2-acyl-sn-glycero-3-phosphocholine
Compound Description: This compound is a precursor to PAF and belongs to the class of phospholipids. It is found in various tissues and cells. []
Relevance: This compound is structurally similar to PAF and serves as a precursor in its biosynthesis. It is converted to PAF by the action of acetyltransferases. The presence of this compound, along with lyso-PAF, in tear fluid further supports the involvement of the PAF metabolic pathway in allergic conjunctivitis. []
Alkyl glyceryl ether phosphorylcholines
Compound Description: This is a general class of phospholipids that includes PAF. These compounds have an alkyl ether linkage at the sn-1 position of the glycerol backbone. []
Relevance: This class encompasses PAF and its structural analogs, some of which were synthesized and evaluated for their biological activity. This highlights the importance of the alkyl ether linkage at the sn-1 position for the biological activity of PAF and its analogs. []
Acetyl glyceryl ether phosphorylcholines
Compound Description: This class of lipids includes PAF. The key structural feature is an acetyl group at the sn-2 position of the glycerol backbone. []
Relevance: This class includes PAF and emphasizes the importance of the acetyl group at the sn-2 position for its biological activity. Modification or removal of this acetyl group drastically reduces or eliminates PAF's biological activity. []
Propionyl glyceryl ether phosphorylcholines
Compound Description: This class of compounds is structurally similar to PAF, with a propionate group replacing the acetyl group at the sn-2 position. []
Relevance: This substitution maintains or even enhances the biological activity compared to PAF, demonstrating that slight modifications at the sn-2 position can be tolerated while retaining biological function. This finding is crucial for understanding the structure-activity relationship of PAF and designing PAF analogs with potentially enhanced therapeutic properties. []
WEB 2086
Compound Description: WEB 2086 is a specific PAF receptor antagonist. [, ]
Relevance: WEB 2086 binds to PAF receptors, preventing PAF from binding and exerting its biological effects. It has been used in experimental models to study the role of PAF in various physiological and pathological processes. In studies related to oxidative lung injury, WEB 2086 effectively reduced hydrogen peroxide production and lung leak, highlighting PAF's contribution to lung injury. [, ]
BN 52021
Compound Description: BN 52021 is a PAF receptor antagonist. [, , , , , ]
Relevance: BN 52021 competitively binds to the PAF receptor, blocking the actions of PAF. This compound has proven effective in various experimental models. For instance, in rats with Masugi glomerulonephritis, BN 52021 significantly reduced proteinuria and PAF levels in both urine and renal tissues, demonstrating its potential therapeutic benefit. [, , , , , ]
SRI 63-675
Compound Description: SRI 63-675 is a PAF receptor antagonist. []
Relevance: Similar to other PAF antagonists, SRI 63-675 inhibits PAF's effects by binding to its receptor. Notably, in a rat model of endotoxemic acute renal failure, pretreatment with SRI 63-675 effectively preserved renal blood flow and completely prevented the decline in glomerular filtration rate, emphasizing PAF's role in this condition. []
TCV-309
Compound Description: TCV-309 is a novel PAF antagonist. []
Relevance: This antagonist has shown promising results in mitigating the circulatory disturbances associated with endotoxin shock in dogs. TCV-309's ability to improve mean aortic pressure, cardiac output, and urine volume signifies its potential as a therapeutic agent for endotoxin-induced shock. []
E5880
Compound Description: E5880 is a novel PAF receptor antagonist. [, ]
Relevance: This antagonist has been formulated into spherical micelles for potential injectable formulations. Notably, in a porcine liver transplantation model involving non-heart-beating donors, E5880 demonstrated protective effects against ischemia-reperfusion injury, improving graft function. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PAF C-16-d4 contains four deuterium atoms at the 7, 7/', 8, and 8/' positions of the hexadecyl moiety. It is intended for use as an internal standard for the quantification of PAF C-16 by GC- or LC-mass spectrometry. PAF C-16 is a naturally occurring phospholipid produced upon stimulation through two distinct pathways known as the “remodeling” and /'de novo/' pathways. It is a potent mediator of neutrophil migration, the production of reactive oxygen species, and IL-6 in human macrophages. It is a more potent mediator of platelet aggregation than PAF C-18. Pathological processes involving PAF include necrotizing enterocolitis, inflammation, asthma, and allergy.
Numerous analogs of arachidonoyl ethanolamide1 (AEA, anandamide;) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. OMDM-2 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of the cellular uptake of AEA. Structurally, OMDM-2 is the amide of (R)-tyrosinol with oleic acid. In RBL-2H3 cells, OMDM-2 inhibits the cellular uptake of tritiated AEA with an IC50 of 3 µM, with negligible effects on the CB1 receptor and VR1.3 Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo.
Competitive reversible inhibitor of interleukin-2 (IL-2) binding to its receptor (IC50 = 3 μM for inhibition of IL-2 interaction with IL-2R α-subunit). Appears to compete with IL-2Rα for its binding site on IL-2.
Potent Ca2+ channel antagonist; binds allosterically to the a1-subunit of L-type Ca2+ channels (Kd = 20 pM), at a site distinct from other types of blocker. Shows some selectivity for vascular smooth muscle, inducing vasorelaxation without producing inotropic or chronotropic effects. Inhibits PDGF-stimulated smooth muscle cell proliferation.
3,5-dichloro-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-6-methoxybenzamide is a member of salicylamides. Raclopride has been used in trials studying Parkinson Disease. A substituted benzamide that has antipsychotic properties. It is a dopamine D2 receptor (see RECEPTORS, DOPAMINE D2) antagonist.
Highly potent and very selective non-peptide angiotensin AT1 receptor antagonist (IC50 values are 0.7 and > 10000 nM for AT1 and AT2 receptors respectively). Potently inhibits angiotensin II-induced contractions in isolated rabbit aorta (IC50 = 0.2 nM) and reduces blood pressure in hypertensive rats.